

An In-depth Technical Guide to 2-Bromo-6-morpholinopyridine

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Compound of Interest

Compound Name: 2-Bromo-6-morpholinopyridine

Cat. No.: B1278154

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of **2-Bromo-6-morpholinopyridine**. The document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates available data on the compound's physical and chemical characteristics, provides a plausible synthetic route with a detailed experimental protocol, and discusses its potential applications in medicinal chemistry. While exhaustive experimental data for this specific compound is not widely available in public literature, this guide synthesizes information from analogous structures and predictive models to offer a valuable resource.

Core Chemical Properties

2-Bromo-6-morpholinopyridine is a substituted pyridine derivative. The presence of the bromine atom and the morpholine group at positions 2 and 6 of the pyridine ring, respectively, imparts specific chemical characteristics that make it a molecule of interest in synthetic and medicinal chemistry.

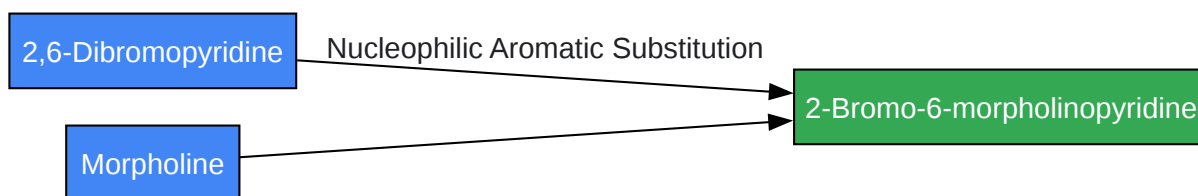
Table 1: Summary of Physical and Chemical Properties

Property	Value	Source
CAS Number	332134-60-8	Publicly available chemical databases
Molecular Formula	C ₉ H ₁₁ BrN ₂ O	Calculated
Molecular Weight	243.10 g/mol	Calculated
Melting Point	50 °C	Vendor data
Boiling Point	372.2 ± 42.0 °C	Predicted
Density	1.499 ± 0.06 g/cm ³	Predicted
Appearance	White to off-white solid	Typical for similar compounds
Solubility	Soluble in common organic solvents like dichloromethane, chloroform, and methanol.	Inferred from structurally similar compounds

Synthesis and Purification

The synthesis of **2-Bromo-6-morpholinopyridine** can be achieved through a nucleophilic aromatic substitution reaction. A plausible and commonly employed method involves the reaction of 2,6-dibromopyridine with morpholine.

Reaction Scheme



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Caption: Synthesis of **2-Bromo-6-morpholinopyridine**.

Detailed Experimental Protocol

Materials:

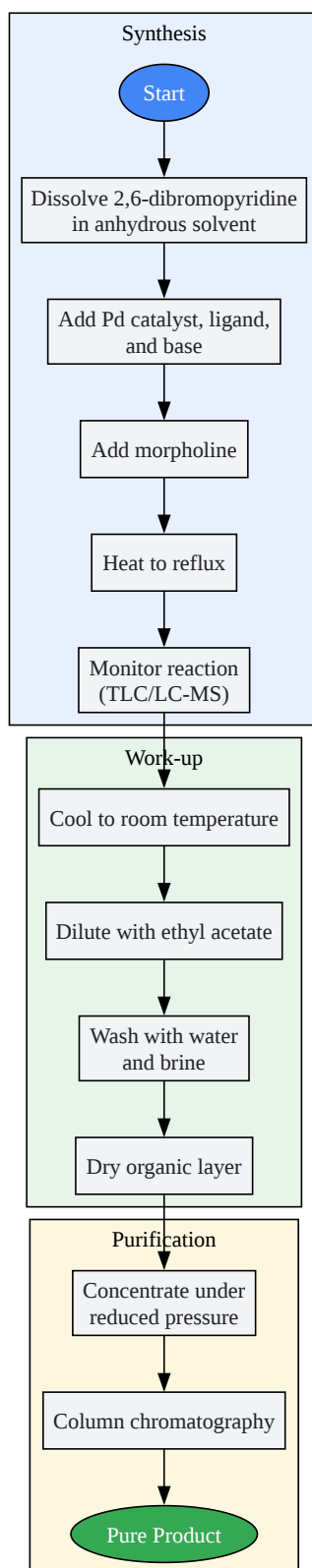
- 2,6-Dibromopyridine
- Morpholine
- Palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$)
- Phosphine ligand (e.g., Xantphos)
- Strong base (e.g., Sodium tert-butoxide)
- Anhydrous solvent (e.g., Toluene or Dioxane)
- Ethyl acetate
- Hexane
- Brine
- Anhydrous sodium sulfate

Procedure:

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-dibromopyridine (1 equivalent) in the anhydrous solvent.
- Addition of Reagents: To the stirred solution, add the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the strong base (e.g., 1.2 equivalents).
- Addition of Morpholine: Add morpholine (1.1 equivalents) to the reaction mixture.
- Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Workflow for Synthesis and Purification:



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Caption: Experimental workflow for synthesis.

Spectroscopic Data

Detailed experimental spectroscopic data for **2-Bromo-6-morpholinopyridine** is not readily available in the public domain. However, based on its structure, the following characteristic signals can be predicted.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Data
^1H NMR	Signals corresponding to the protons on the pyridine ring and the morpholine ring. The pyridine protons would appear in the aromatic region (δ 6.5-8.0 ppm), showing characteristic coupling patterns. The morpholine protons would appear as two multiplets in the aliphatic region (δ 3.0-4.0 ppm).
^{13}C NMR	Signals for the nine carbon atoms. The pyridine carbons would appear in the downfield region (δ 110-160 ppm), while the morpholine carbons would be in the upfield region (δ 45-70 ppm).
Mass Spec.	A molecular ion peak $[\text{M}]^+$ and a characteristic $[\text{M}+2]^+$ peak of similar intensity due to the presence of the bromine atom. Fragmentation would likely involve the loss of the morpholine ring or parts of it.
IR	Characteristic absorption bands for C-Br stretching, C-N stretching, C-O-C stretching of the morpholine ring, and aromatic C-H and C=C/C=N stretching of the pyridine ring.

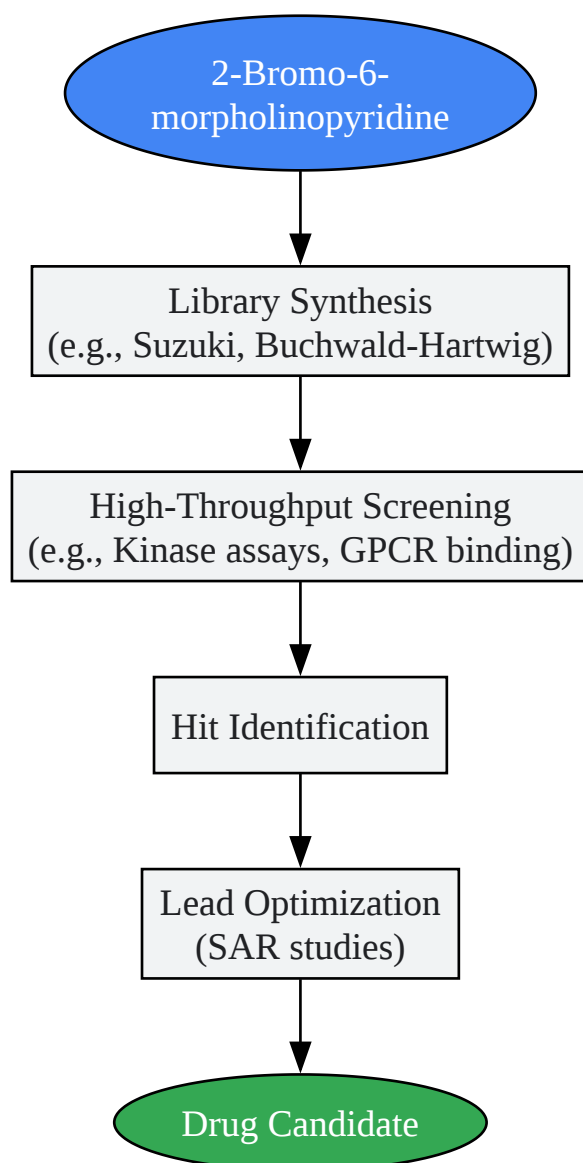
Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for **2-Bromo-6-morpholinopyridine** have not been extensively reported, its structural motifs—the pyridine ring and the morpholine moiety—are prevalent in a wide range of biologically active compounds.

- **Pyridine Derivatives:** These are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. They are key components in many approved drugs.
- **Morpholine Derivatives:** The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. Morpholine-containing compounds have shown a variety of biological activities, including acting as kinase inhibitors and GPCR modulators.

Given these characteristics, **2-Bromo-6-morpholinopyridine** represents a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries for biological screening.

Logical Workflow for Drug Discovery Application:



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Caption: Drug discovery workflow.

Safety Information

A specific Material Safety Data Sheet (MSDS) for **2-Bromo-6-morpholinopyridine** is not readily available. However, based on structurally similar compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

2-Bromo-6-morpholinopyridine is a chemical compound with significant potential as a building block in medicinal chemistry and drug discovery. This technical guide has summarized its known chemical properties and provided a plausible synthetic route. Further experimental investigation is required to fully characterize its spectroscopic properties and explore its biological activities. The information presented here serves as a foundational resource for researchers interested in utilizing this compound in their scientific endeavors.

Disclaimer: The information provided in this document is for research purposes only. The predicted data and proposed experimental protocols should be used as a guide and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

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